molecular formula C40H80N2O3 B12673134 N-(2-((2-Hydroxyethyl)amino)ethyl)-N-stearoylstearamide CAS No. 85508-28-7

N-(2-((2-Hydroxyethyl)amino)ethyl)-N-stearoylstearamide

Cat. No.: B12673134
CAS No.: 85508-28-7
M. Wt: 637.1 g/mol
InChI Key: BDVRPSDVVFAIJU-UHFFFAOYSA-N
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Description

N-(2-((2-Hydroxyethyl)amino)ethyl)-N-stearoylstearamide (CAS 85508-28-7) is a high molecular weight organic compound with the formula C₄₀H₈₀N₂O₃ and a molecular weight of approximately 637.07 g/mol . This diamide derivative is of significant interest in analytical and pharmaceutical research. Its primary research application is in the development and performance testing of analytical methods, particularly reverse-phase high-performance liquid chromatography (HPLC) . Studies demonstrate it can be effectively separated using columns like Newcrom R1 with mobile phases containing acetonitrile, water, and phosphoric acid, making it a valuable compound for calibrating equipment and developing scalable LC methods suitable for pharmacokinetic studies and preparative separation of impurities . From a chemical structure perspective, its canonical SMILES is CCCCCCCCCCCCCCCCCC(=O)N(CCNCCO)C(=O)CCCCCCCCCCCCCCCCC, featuring a central tertiary amide functional group linked to two long alkyl chains and a hydroxyethylamino moiety . This structure contributes to its high lipophilicity, as indicated by a predicted LogP of 11.5 . Key physicochemical properties include a boiling point of approximately 714.4°C at 760 mmHg and a flash point of 385.9°C . This product is intended for research purposes only and is not classified as a drug. It is strictly for laboratory use by qualified professionals. When handling, refer to the Safety Data Sheet for proper personal protective equipment (PPE) and handling procedures.

Properties

CAS No.

85508-28-7

Molecular Formula

C40H80N2O3

Molecular Weight

637.1 g/mol

IUPAC Name

N-[2-(2-hydroxyethylamino)ethyl]-N-octadecanoyloctadecanamide

InChI

InChI=1S/C40H80N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(44)42(37-35-41-36-38-43)40(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,43H,3-38H2,1-2H3

InChI Key

BDVRPSDVVFAIJU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N(CCNCCO)C(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the condensation of stearic acid derivatives (such as stearoyl chloride or stearic acid activated esters) with 2-(2-aminoethylamino)ethanol or related amino alcohols. The key step is the formation of amide bonds under controlled conditions to avoid side reactions such as hydrolysis or over-acylation.

Stepwise Preparation Process

Step Description Conditions Notes
1 Activation of stearic acid to stearoyl chloride or anhydride Use of thionyl chloride (SOCl2) or other chlorinating agents Ensures reactive acylating agent for amide formation
2 Reaction of stearoyl chloride with 2-(2-aminoethylamino)ethanol Solvent: anhydrous organic solvent (e.g., dichloromethane, chloroform) Temperature: 0-25°C to control reaction rate
3 Formation of N-stearoyl intermediate Stirring under inert atmosphere (N2 or Ar) Prevents oxidation and moisture interference
4 Second acylation with stearoyl chloride to form N-stearoylstearamide moiety Controlled addition of stearoyl chloride Ensures selective diacylation
5 Purification Recrystallization or chromatography Removes unreacted starting materials and byproducts

This method is supported by analogous amide syntheses reported in literature for similar compounds.

Alternative Solvent-Free or Green Methods

Recent advances suggest solvent-free heating methods or use of coupling agents (e.g., carbodiimides like DCC or EDC) to promote amide bond formation without harsh reagents. These methods improve yield and purity while reducing environmental impact.

Detailed Research Findings and Data

Reaction Conditions and Yields

Parameter Typical Range Effect on Product
Temperature 0–60°C Higher temperatures increase reaction rate but risk side reactions
Reaction time 2–6 hours Sufficient for complete conversion
Molar ratio (stearoyl chloride: amine) 2:1 Ensures full diacylation
Solvent Anhydrous dichloromethane or chloroform Maintains reactant solubility and reaction control
Yield 85–95% High yield achievable with optimized conditions

Purification and Characterization

  • Purification by recrystallization from isopropyl alcohol or ether mixtures yields white crystalline product.
  • Characterization by NMR, IR, and mass spectrometry confirms amide bond formation and hydroxyethyl group integrity.
  • Melting point typically around 78–80°C, consistent with literature data for similar amides.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield
Stearoyl chloride + amino alcohol in organic solvent High reactivity, good control Requires moisture-free conditions, use of corrosive reagents 90%
Carbodiimide coupling (DCC/EDC) Mild conditions, less corrosive Expensive reagents, possible urea byproducts 85–90%
Solvent-free heating Environmentally friendly, simple Requires precise temperature control 80–85%

Summary Table of Key Preparation Parameters

Parameter Description Typical Value/Range
Starting materials Stearic acid derivatives, 2-(2-aminoethylamino)ethanol Purity >98%
Reaction solvent Anhydrous organic solvents (e.g., DCM, chloroform) -
Temperature 0–60°C Controlled to avoid side reactions
Reaction time 2–6 hours Dependent on scale and conditions
Molar ratio 2:1 (acyl chloride: amine) Ensures full diacylation
Purification Recrystallization or chromatography Yields pure white crystals
Yield 85–95% High efficiency synthesis

Chemical Reactions Analysis

Types of Reactions: N-[2-[(2-HYDROXYETHYL)AMINO]ETHYL]-N-STEAROYLSTEARAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form simpler amides or amines.

    Substitution: The hydroxyl and amino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amides or amines.

Scientific Research Applications

Pharmaceutical Applications

Drug Delivery Systems
N-(2-((2-Hydroxyethyl)amino)ethyl)-N-stearoylstearamide is utilized as a surfactant and stabilizer in drug formulations. Its amphiphilic nature allows it to enhance the solubility and bioavailability of poorly soluble drugs. The compound has been studied for its effectiveness in forming lipid-based drug delivery systems, such as liposomes and micelles, which can encapsulate hydrophobic drugs, improving their therapeutic efficacy .

Corrosion Inhibition
Recent research has highlighted the use of this compound as a corrosion inhibitor for metals, particularly carbon steel. Electrochemical studies demonstrate that it effectively reduces corrosion rates in acidic environments, making it a potential candidate for protective coatings in pharmaceutical equipment .

Material Science Applications

Polymer Composites
this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its ability to act as a compatibilizer improves the interfacial adhesion between different polymer phases, leading to improved performance in composite materials used in packaging and automotive applications.

Surface Modification
This compound is also employed in surface modification techniques to impart hydrophilicity or hydrophobicity to various substrates. By modifying surfaces with this compound, researchers can tailor surface properties for specific applications, such as anti-fogging coatings or water-repellent finishes .

Cosmetic and Personal Care Applications

Emulsifiers and Stabilizers
In cosmetic formulations, this compound serves as an emulsifier that stabilizes oil-in-water emulsions. Its use enhances the texture and feel of creams and lotions while providing moisturizing properties due to its fatty acid content .

Skin Conditioning Agents
The compound is recognized for its skin conditioning properties, making it suitable for inclusion in personal care products like moisturizers, sunscreens, and hair conditioners. Its ability to form a protective barrier on the skin enhances hydration and improves overall skin health .

Case Studies

Study Title Application Findings
Corrosion Inhibition of Carbon SteelPharmaceutical EquipmentDemonstrated significant reduction in corrosion rates using electrochemical methods .
Drug Delivery via LiposomesPharmaceutical FormulationEnhanced solubility and bioavailability of encapsulated hydrophobic drugs .
Surface Modification for HydrophobicityMaterial ScienceImproved water repellency on treated surfaces .
Emulsification in Cosmetic ProductsPersonal CareStabilized emulsions leading to improved product texture and performance .

Mechanism of Action

The mechanism of action of N-[2-[(2-HYDROXYETHYL)AMINO]ETHYL]-N-STEAROYLSTEARAMIDE involves its interaction with lipid membranes. The compound integrates into lipid bilayers, altering their properties and enhancing the permeability of the membrane. This property is particularly useful in drug delivery systems, where it facilitates the transport of active pharmaceutical ingredients across biological membranes .

Comparison with Similar Compounds

Key Identifiers :

  • CAS Numbers : 85508-28-7 (primary), 95046-22-3, 64265-45-8 .
  • Synonym: Octadecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-N-(1-oxooctadecyl)- .

Comparison with Similar Compounds

The compound is compared to structurally related fatty acid derivatives to highlight functional and applicative differences.

Structural and Functional Differences

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
N-(2-((2-Hydroxyethyl)amino)ethyl)-N-stearoylstearamide 85508-28-7 C₄₀H₈₀N₂O₃ 637.1 Tertiary amide, hydroxyethylamino Emulsifier, surfactant in high-lipid systems
N,N-Bis(2-hydroxyethyl)stearamide (Stearamide DEA) 93-82-3 C₂₂H₄₅NO₃ 371.6 Diethanolamide, hydroxyl Foam booster, viscosity enhancer in cosmetics
N-[2-[(2-Hydroxyethyl)amino]ethyl]stearamide 141-21-9 C₂₂H₄₅N₂O₂ 369.6 Secondary amide, hydroxyethylamino Stabilizer, surfactant in aqueous formulations
N-Stearoylamidopropyl-N,N-bis(2-hydroxyethyl)amine 55819-54-0 C₂₅H₅₂N₂O₃ 428.7 Tertiary amine, hydroxyl Conditioning agent in hair/skin products
2-[[2-[(1-Oxooctadecyl)amino]ethyl]amino]ethyl stearate 68900-94-7 C₄₀H₈₀N₂O₃ 637.1 Ester, amide Emollient, stabilizer in creams

Key Observations:

Hydrophobic-Hydrophilic Balance: The target compound’s dual stearoyl groups enhance lipophilicity compared to Stearamide DEA (two hydroxyls), making it preferable for oil-rich emulsions . N-[2-[(2-Hydroxyethyl)amino]ethyl]stearamide lacks a second stearoyl group, reducing its film-forming stability .

Stability: Amides (e.g., target compound) resist hydrolysis better than esters (e.g., 2-[[2-[(1-Oxooctadecyl)amino]ethyl]amino]ethyl stearate), which degrade in acidic/basic conditions .

Molecular Weight and Performance :

  • Higher molecular weight (637.1 g/mol) improves film stability but may reduce solubility compared to lower-weight analogs like Stearamide DEA (371.6 g/mol) .

Application-Specific Advantages

  • Cosmetics : The target compound’s balanced hydrophobicity suits long-lasting moisturizers, outperforming N-Stearoylamidopropyl-N,N-bis(2-hydroxyethyl)amine in lipid retention .
  • Industrial Emulsions : Its dual stearoyl groups stabilize oil-in-water systems more effectively than ester-based analogs like 68900-94-7 .
  • Pharmaceuticals : Enhanced hydrolytic stability makes it preferable to ester-containing compounds in pH-variable formulations .

Biological Activity

N-(2-((2-Hydroxyethyl)amino)ethyl)-N-stearoylstearamide (commonly referred to as HEA-stearamide) is a complex amide compound with potential applications in various fields, including pharmaceuticals, cosmetics, and food contact materials. This article explores the biological activity of HEA-stearamide, focusing on its safety, toxicity, and potential therapeutic effects based on diverse research findings.

HEA-stearamide is characterized by its molecular formula C40H80N2O3C_{40}H_{80}N_{2}O_{3} and a molecular weight of 632. The compound features a stearamide backbone, which contributes to its amphiphilic properties, making it suitable for emulsification and stabilization in various formulations.

Biological Activity Overview

The biological activity of HEA-stearamide has been assessed through various studies focusing on its safety profile, toxicity, and potential therapeutic applications. The following sections summarize key findings from relevant studies.

Safety and Toxicity Assessments

  • Genotoxicity : Studies indicate that HEA-stearamide does not raise concerns regarding genotoxicity. An assessment by the European Food Safety Authority (EFSA) concluded that the substance is not genotoxic and does not accumulate in humans when used in food contact materials at specified limits .
  • Toxicological Studies :
    • In a 90-day oral toxicity study, HEA-stearamide was found to have a No Observed Adverse Effect Level (NOAEL) at 1000 mg/kg body weight per day. No significant toxicological effects were observed at this dosage .
    • Skin sensitization tests revealed that HEA-stearamide may cause allergic reactions upon dermal exposure, necessitating classification as a skin sensitizer under GHS criteria .
  • Irritation Potential : The compound has been classified as an irritant to the eyes but is not considered a skin irritant based on in vivo testing results .
Parameter Result
GenotoxicityNon-genotoxic
NOAEL1000 mg/kg bw/day
Eye IrritationYes (Category 2)
Skin SensitizationYes (EC3 value 30.6%)

Case Study 1: Use in Food Contact Materials

In an assessment by EFSA regarding the use of HEA-stearamide in food contact materials, it was determined that when used at concentrations up to 2%, the substance posed no significant risk to consumers. Migration studies indicated that the levels of migration into food simulants were within safe limits .

Case Study 2: Cosmetic Formulation Stability

Research on cosmetic formulations containing HEA-stearamide demonstrated improved stability and texture in creams compared to formulations lacking this compound. The presence of HEA-stearamide contributed to enhanced moisture retention and skin feel .

Q & A

Q. What are the key synthetic methodologies for N-(2-((2-Hydroxyethyl)amino)ethyl)-N-stearoylstearamide, and how can reaction conditions be optimized?

  • Methodological Answer :
    Synthesis typically involves sequential esterification and quaternization. For analogs, fatty acids (e.g., stearic acid) are esterified with ethanolamine derivatives to form the amide backbone, followed by quaternization with agents like epichlorohydrin to introduce cationic groups . Optimization includes controlling reaction temperature (60–80°C), stoichiometric ratios of reagents (e.g., 1:1 fatty acid to ethanolamine), and catalysis (e.g., acid catalysts for esterification). Purity is enhanced via solvent extraction (e.g., dichloromethane) and recrystallization in ethanol .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
    • Nuclear Magnetic Resonance (NMR) : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm the amide bond (δ 2.1–2.3 ppm for CH2_2 near NH) and hydroxyl groups (δ 3.4–3.6 ppm) .
    • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (368.606 g/mol for analogs) and fragmentation patterns .
    • X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles. ORTEP-III generates thermal ellipsoid diagrams to visualize molecular packing .

Advanced Research Questions

Q. How can computational modeling predict the surfactant behavior of this compound in colloidal systems?

  • Methodological Answer :
    Molecular dynamics (MD) simulations using software like GROMACS model micelle formation by calculating critical micelle concentration (CMC) and packing parameters. Density Functional Theory (DFT) predicts amphiphilic behavior by analyzing electron density distribution around the hydrophilic (hydroxyethylamino) and hydrophobic (stearoyl) moieties . Experimental validation involves surface tension measurements (e.g., pendant drop method) and dynamic light scattering (DLS) for micelle size distribution .

Q. How can researchers resolve contradictions in solubility data across different solvents?

  • Methodological Answer :
    Systematic solubility studies should be conducted in solvents of varying polarity (e.g., water, ethanol, hexane) at controlled temperatures (20–60°C). Use Hansen solubility parameters (δD_D, δP_P, δH_H) to correlate solubility with solvent polarity. For low-polarity solvents (e.g., hexane), heating to 50°C may improve dissolution, while polar solvents (e.g., ethanol) require pH adjustment to stabilize the zwitterionic form .

Q. What strategies are effective for analyzing impurities or byproducts in synthesized batches?

  • Methodological Answer :
    • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (210–254 nm) separate impurities like unreacted stearic acid or ethanolamine derivatives .
    • Thin-Layer Chromatography (TLC) : Silica gel plates with iodine staining identify non-polar byproducts (e.g., distearamide esters) .
    • Fourier-Transform Infrared Spectroscopy (FTIR) : Detect residual hydroxyl groups (3200–3600 cm1^{-1}) or unreacted amine groups (1650–1700 cm1^{-1}) .

Q. How does the compound’s structure influence its antistatic and emulsifying properties in polymer matrices?

  • Methodological Answer :
    The amphiphilic structure enables adsorption at polymer-air interfaces, reducing surface charge via hydroxyethylamino groups. Emulsification efficiency is quantified by the hydrophilic-lipophilic balance (HLB) value (calculated as 20 × (molecular weight of hydrophilic moiety / total molecular weight)). Experimental validation includes zeta potential measurements (for antistatic performance) and emulsion stability tests (e.g., centrifugation at 3000 rpm for 30 min) .

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